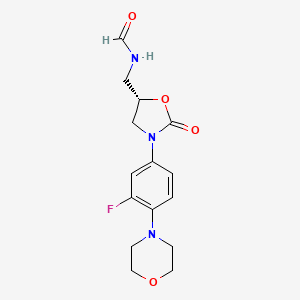
Chmfl-abl-039
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CHMFL-ABL-039 is a highly potent and selective type II inhibitor of the BCR-ABL kinase, specifically targeting the V299L mutant. This compound has shown significant promise in the treatment of chronic myeloid leukemia, particularly in cases where resistance to other tyrosine kinase inhibitors, such as Imatinib, has developed .
準備方法
The synthesis of CHMFL-ABL-039 involves several key steps, including the formation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for the BCR-ABL kinase.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
化学反応の分析
CHMFL-ABL-039 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
科学的研究の応用
CHMFL-ABL-039 has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable tool for studying the structure-activity relationships of kinase inhibitors and for developing new therapeutic agents.
Biology: The compound is used to investigate the biological pathways involved in chronic myeloid leukemia and other cancers driven by BCR-ABL mutations.
Medicine: this compound is being explored as a potential treatment for chronic myeloid leukemia, particularly in patients who have developed resistance to first-line therapies.
Industry: The compound’s unique properties make it a candidate for the development of new diagnostic tools and therapeutic agents
作用機序
CHMFL-ABL-039 exerts its effects by selectively inhibiting the BCR-ABL kinase, particularly the V299L mutant. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, blocking its activity and leading to the induction of apoptosis in cancer cells .
類似化合物との比較
CHMFL-ABL-039 is unique in its high selectivity and potency against the V299L mutant of BCR-ABL kinase. Similar compounds include:
Imatinib: The first BCR-ABL kinase inhibitor, effective against the wild-type kinase but less effective against certain mutants.
Dasatinib: A second-generation inhibitor with broader activity against various BCR-ABL mutants but with some limitations in potency.
Bosutinib: Another second-generation inhibitor with a different spectrum of activity and side effect profile
特性
分子式 |
C31H33F3N6O3 |
|---|---|
分子量 |
594.6 g/mol |
IUPAC名 |
N-[4-[2-[[6-(cyclopropanecarbonylamino)pyridin-3-yl]amino]-2-oxoethyl]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C31H33F3N6O3/c1-39-12-14-40(15-13-39)19-23-7-6-22(17-26(23)31(32,33)34)30(43)37-24-8-2-20(3-9-24)16-28(41)36-25-10-11-27(35-18-25)38-29(42)21-4-5-21/h2-3,6-11,17-18,21H,4-5,12-16,19H2,1H3,(H,36,41)(H,37,43)(H,35,38,42) |
InChIキー |
RBWVZGKOJYNSAN-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NC4=CN=C(C=C4)NC(=O)C5CC5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)
![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)
![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)




![3-[3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B11933404.png)
![(17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11933408.png)

![3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11933423.png)
![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)
![4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B11933434.png)
